molecular formula C11H13FO2S B13636049 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one

Cat. No.: B13636049
M. Wt: 228.28 g/mol
InChI Key: PIPIRERMBOMOFS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one is an organic compound that features a fluorophenyl group, a hydroxyethylthio group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with 2-mercaptoethanol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a condensation reaction with acetone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one
  • 1-(4-Bromophenyl)-3-((2-hydroxyethyl)thio)propan-1-one
  • 1-(4-Methylphenyl)-3-((2-hydroxyethyl)thio)propan-1-one

Uniqueness

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .

Properties

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-hydroxyethylsulfanyl)propan-1-one

InChI

InChI=1S/C11H13FO2S/c12-10-3-1-9(2-4-10)11(14)5-7-15-8-6-13/h1-4,13H,5-8H2

InChI Key

PIPIRERMBOMOFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSCCO)F

Origin of Product

United States

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